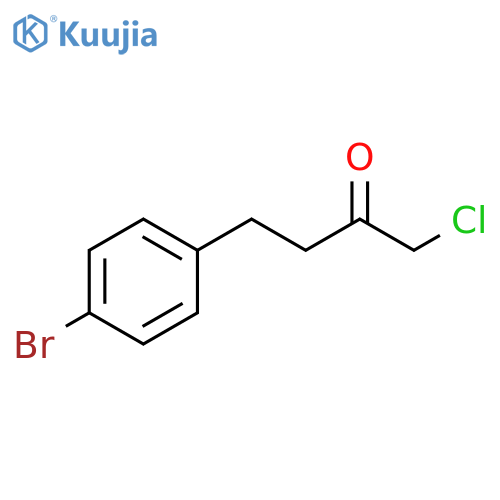Cas no 1181738-47-5 (4-(4-bromophenyl)-1-chlorobutan-2-one)

4-(4-bromophenyl)-1-chlorobutan-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Butanone, 4-(4-bromophenyl)-1-chloro-
- 4-(4-bromophenyl)-1-chlorobutan-2-one
- 1181738-47-5
- SCHEMBL11178054
- EN300-1912381
-
- インチ: 1S/C10H10BrClO/c11-9-4-1-8(2-5-9)3-6-10(13)7-12/h1-2,4-5H,3,6-7H2
- InChIKey: HCFITYSKRLENPN-UHFFFAOYSA-N
- ほほえんだ: C(Cl)C(=O)CCC1=CC=C(Br)C=C1
計算された属性
- せいみつぶんしりょう: 259.96036g/mol
- どういたいしつりょう: 259.96036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.453±0.06 g/cm3(Predicted)
- ふってん: 324.4±22.0 °C(Predicted)
4-(4-bromophenyl)-1-chlorobutan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912381-5.0g |
4-(4-bromophenyl)-1-chlorobutan-2-one |
1181738-47-5 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1912381-0.05g |
4-(4-bromophenyl)-1-chlorobutan-2-one |
1181738-47-5 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1912381-10.0g |
4-(4-bromophenyl)-1-chlorobutan-2-one |
1181738-47-5 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1912381-0.5g |
4-(4-bromophenyl)-1-chlorobutan-2-one |
1181738-47-5 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1912381-5g |
4-(4-bromophenyl)-1-chlorobutan-2-one |
1181738-47-5 | 5g |
$2028.0 | 2023-09-17 | ||
| Enamine | EN300-1912381-10g |
4-(4-bromophenyl)-1-chlorobutan-2-one |
1181738-47-5 | 10g |
$3007.0 | 2023-09-17 | ||
| Enamine | EN300-1912381-0.1g |
4-(4-bromophenyl)-1-chlorobutan-2-one |
1181738-47-5 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1912381-1.0g |
4-(4-bromophenyl)-1-chlorobutan-2-one |
1181738-47-5 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1912381-2.5g |
4-(4-bromophenyl)-1-chlorobutan-2-one |
1181738-47-5 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1912381-0.25g |
4-(4-bromophenyl)-1-chlorobutan-2-one |
1181738-47-5 | 0.25g |
$642.0 | 2023-09-17 |
4-(4-bromophenyl)-1-chlorobutan-2-one 関連文献
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
4-(4-bromophenyl)-1-chlorobutan-2-oneに関する追加情報
Chemical Profile of 4-(4-bromophenyl)-1-chlorobutan-2-one (CAS No. 1181738-47-5)
4-(4-bromophenyl)-1-chlorobutan-2-one, identified by its Chemical Abstracts Service (CAS) number 1181738-47-5, is a significant compound in the realm of pharmaceutical and chemical synthesis. This molecule, featuring a chlorinated ketone group and a brominated phenyl ring, has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the development of various biologically active molecules.
The structural motif of 4-(4-bromophenyl)-1-chlorobutan-2-one consists of a butanone backbone substituted with a chloro group at the first carbon and a 4-bromophenyl moiety at the fourth carbon. This particular arrangement imparts unique reactivity, enabling its participation in diverse synthetic transformations. The presence of both bromine and chlorine atoms provides handles for further functionalization, making it a crucial building block in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules containing both halogen substituents. Halogenated aromatic compounds are well-documented for their enhanced binding affinity and metabolic stability, attributes that are highly desirable in drug design. The bromophenyl group, in particular, has been extensively studied for its role in modulating receptor interactions, while the chlorobutanoone moiety contributes to the molecule's lipophilicity and solubility profile.
One of the most compelling applications of 4-(4-bromophenyl)-1-chlorobutan-2-one is in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the reactivity of the bromine and chlorine atoms, chemists have been able to develop novel inhibitors that target specific kinase domains with high precision. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overactive in many cancerous cells.
The pharmaceutical industry has also explored the use of 4-(4-bromophenyl)-1-chlorobutan-2-one as a precursor in the synthesis of antiviral agents. The structural features of this molecule allow for interactions with viral proteases and polymerases, thereby inhibiting viral replication. Recent studies have highlighted its potential in developing treatments against RNA viruses, where the halogenated aromatic ring can mimic natural substrates within the viral machinery.
Another area where 4-(4-bromophenyl)-1-chlorobutan-2-one has found utility is in the development of central nervous system (CNS) drugs. The combination of lipophilic and hydrophilic regions within its structure enhances its ability to cross the blood-brain barrier, a critical requirement for many CNS therapeutics. Researchers have synthesized analogs of this compound that exhibit anxiolytic and antidepressant properties, suggesting its relevance in addressing neurological disorders.
The synthetic methodologies for preparing 4-(4-bromophenyl)-1-chlorobutan-2-one have also seen significant advancements. Traditional approaches often involve multi-step sequences that require harsh conditions and generate substantial waste. However, modern techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to synthesize this compound more efficiently and sustainably. These methods not only improve yield but also reduce the environmental impact associated with chemical synthesis.
Computational chemistry has played a pivotal role in understanding the reactivity and pharmacological properties of 4-(4-bromophenyl)-1-chlorobutan-2-one. Molecular modeling studies have provided insights into how different substituents affect binding affinity to biological targets. By integrating experimental data with computational predictions, researchers can design more effective derivatives with optimized pharmacokinetic profiles.
The future prospects for 4-(4-bromophenyl)-1-chlorobutan-2-one are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in synthetic chemistry and drug discovery continue to uncover new ways to harness its potential. As our understanding of molecular interactions deepens, it is likely that this compound will remain at the forefront of pharmaceutical innovation.
1181738-47-5 (4-(4-bromophenyl)-1-chlorobutan-2-one) 関連製品
- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)
- 2137766-90-4(4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde)
- 2007908-96-3(tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate)
- 1448776-80-4(3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)
- 895438-63-8(ethyl 2-(2Z)-2-(2-fluorobenzoyl)imino-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1179362-56-1(6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride)
- 1882549-71-4(3,5-difluoro-4-iodo-N-methylaniline)
- 1354088-13-3(6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)
- 2171260-37-8((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid)
- 932382-17-7(N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinecarboxamide)